molecular formula C8H10BrNO2 B159926 Indoline-5,6-diol hydrobromide CAS No. 138937-28-7

Indoline-5,6-diol hydrobromide

Cat. No.: B159926
CAS No.: 138937-28-7
M. Wt: 232.07 g/mol
InChI Key: TXMQOPNBBITFNX-UHFFFAOYSA-N
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Description

Contextualization within Indoline (B122111) and Indole (B1671886) Chemistry

Indoline-5,6-diol hydrobromide belongs to the broader family of indoline and indole compounds. Indoles are aromatic heterocyclic compounds that are ubiquitous in nature and form the core structure of many biologically important molecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). irjmets.comjetir.org Indolines are the reduced, non-aromatic counterparts of indoles. nih.gov

The chemistry of indoles and indolines is a vast and active area of research. wikipedia.orgrsc.org The introduction of substituents, such as the diol group in Indoline-5,6-diol, allows for a wide range of chemical modifications and the synthesis of complex molecules with diverse functionalities. nih.gov The hydrobromide salt form of this particular compound enhances its stability and water solubility, making it easier to handle and utilize in aqueous reaction conditions. smolecule.com

Historical Perspectives on Research and Development

The study of indole chemistry dates back to the 19th century, with initial research focused on the dye indigo. wikipedia.orgcreative-proteomics.com The German chemist Adolf von Baeyer first isolated indole in 1866. wikipedia.orgbiocrates.com Over the decades, interest in indole and its derivatives grew as their roles in alkaloids and other natural products were discovered. wikipedia.org

The synthesis of specific indoline derivatives like 5,6-dihydroxyindoline came later, driven by the need for precursors in various fields. For instance, a process for producing 5,6-dihydroxyindolines by cleaving the corresponding ether precursors with hydrogen bromide was patented, highlighting its industrial relevance. google.com This method involves heating the indoline ether in an aqueous solution of hydrogen bromide, leading to the crystallization of the desired 5,6-dihydroxyindoline. google.com

Significance in Contemporary Chemical and Biological Sciences

This compound serves as a critical building block in several areas of modern science. Its applications are diverse, ranging from the synthesis of pharmaceuticals to its use in the cosmetics industry. chemicalbook.comsmolecule.com

In medicinal chemistry , this compound is a valuable intermediate for creating more complex, biologically active molecules. smolecule.com Research has explored the potential of indoline derivatives in various therapeutic areas. Studies have suggested that these compounds may possess antitumor, antibacterial, anti-inflammatory, and neuroprotective properties. smolecule.combiocrates.com The antioxidant qualities of Indoline-5,6-diol, attributed to its ability to scavenge free radicals, are also of significant interest. chemicalbook.com

In the cosmetic industry , this compound is utilized as an ingredient in hair dye formulations. chemicalbook.comlookchem.comchemicalbook.com Its chemical structure allows it to interact with hair proteins, resulting in coloration. lookchem.com

The versatility of this compound ensures its continued importance in both academic and industrial research, with ongoing studies exploring new applications and synthesis methods. bohrium.comrsc.org

Detailed Research Findings

PropertyValueReference
Molecular Formula C8H10BrNO2 smolecule.com
Molecular Weight 232.07 g/mol chemicalbook.com
Appearance Pale Grey Solid sigmaaldrich.com
Solubility DMSO (Slightly), Methanol (Slightly) chemicalbook.com
Storage Temperature 2-8°C, Inert atmosphere sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-5,6-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMQOPNBBITFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021295
Record name 5,6-Dihydroxyindoline hydrobromide
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Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138937-28-7
Record name 5,6-Dihydroxyindoline hydrobromide
Source CAS Common Chemistry
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Record name 5,6-Dihydroxyindoline hydrobromide
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Record name 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for Indoline-5,6-diol Hydrobromide

The synthesis of this compound is a critical process for its application in various fields, including its use as a precursor in the formation of melanin (B1238610) dyes for hair coloring. google.com Methodologies for its preparation primarily focus on the modification of stable, readily available precursors.

A robust and industrially scalable method for synthesizing 5,6-dihydroxyindolines, the parent compound of the hydrobromide salt, involves the acid-catalyzed cleavage of corresponding indoline (B122111) ethers. google.com This process utilizes concentrated hydrobromic acid to efficiently remove alkyl or other protecting groups from the hydroxyl moieties. The direct crystallization of the hydrobromide salt from the aqueous reaction mixture makes this an advantageous route, simplifying purification and avoiding complex workup procedures involving flammable organic solvents. google.com

The efficiency of the ether cleavage reaction is highly dependent on optimized reaction conditions. Key parameters include the concentration of hydrobromic acid, the molar ratio of acid to the ether precursor, reaction temperature, and duration. A common precursor, 5,6-dimethoxyindoline (B190262), is effectively converted to the desired product by heating it in a concentrated aqueous solution of hydrogen bromide. google.com

The process typically involves refluxing the reaction mixture for several hours to ensure complete cleavage of the ether bonds. google.com Upon cooling, the this compound product crystallizes directly from the reaction medium, allowing for simple isolation by filtration. This method has been shown to produce the target compound in high yield and purity. google.com

Table 1: Optimized Reaction Conditions for Ether Cleavage of 5,6-Dimethoxyindoline google.com
ParameterValue/Condition
Precursor5,6-Dimethoxyindoline
ReagentAqueous Hydrobromic Acid
HBr Concentration40% to 62% (62% used in example)
Molar Ratio (HBr:Precursor)3:1 to 30:1 (preferred 5:1 to 15:1)
TemperatureReflux
Duration~5 hours
WorkupCooling and direct crystallization
Yield78% (of theoretical)

The cleavage of the ether bonds in precursors like 5,6-dimethoxyindoline by hydrobromic acid proceeds via an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgchemistrysteps.com The mechanism involves two main steps for each ether group.

First, the oxygen atom of the ether is protonated by the strong acid (HBr), converting the poor leaving group (alkoxide) into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.comtransformationtutoring.com Following protonation, the bromide ion (Br⁻), a competent nucleophile, attacks the adjacent carbon atom. wikipedia.orgchemistrysteps.com For methyl ethers, this attack occurs via a bimolecular (SN2) mechanism due to the low steric hindrance of the methyl group. wikipedia.orglibretexts.org This concerted step involves the nucleophilic attack by the bromide ion and the departure of the leaving group, resulting in the formation of a hydroxyl group on the indoline ring and a molecule of methyl bromide. wikipedia.org The process is repeated for the second ether group to yield the final 5,6-diol.

The ether cleavage strategy is applicable to a range of indoline ether precursors. While 5,6-dimethoxyindoline is a commonly used starting material, the process accommodates other C1-4 alkyl ethers. google.com

An alternative approach involves the use of precursors where the 5- and 6- positions are protected by a C1-4 alkylenedioxy group, such as a methylenedioxy or isopropylidenedioxy group. google.com The cleavage of these cyclic ethers also proceeds with hydrobromic acid. This variation can be advantageous from a safety perspective, as the resulting brominated byproducts are less volatile than methyl bromide. google.com The indoline ethers can be used in their free base form or as salts, such as the hydrochloride salt, in the cleavage reaction. google.com

Catalytic dehydrogenation, or oxidation, is a fundamental transformation of the indoline core. Rather than synthesizing the saturated indoline ring, this process converts indolines into their corresponding aromatic indole (B1671886) derivatives. researchgate.net This is an important and versatile method for generating the indole ring structure, which is a privileged scaffold in medicinal chemistry. researchgate.net

Palladium-based catalysts are highly effective for the dehydrogenation of indolines. researchgate.net This transformation is typically an oxidative process that forms the aromatic indole ring system. Various palladium catalysts and reaction conditions have been explored to achieve high yields. researchgate.netresearchgate.net

The reaction can be initiated by the coordination of the indoline's N-H bond to a Pd(II) catalyst, followed by a β-hydride elimination to generate an imine intermediate that tautomerizes to the stable indole. nih.gov An oxidant is often required to regenerate the active Pd(II) catalyst. However, some systems can operate without external oxidants. researchgate.net

Table 2: Examples of Palladium-Catalyzed Dehydrogenation of Indolines researchgate.netresearchgate.netnih.gov
CatalystSolvent/ConditionsProductYield
Palladium Dichloride (PdCl₂)Methanol/TriethylamineIndole83%
Palladium on Carbon (Pd/C)Various, used in total synthesisIndole derivativesVaries
Palladium(II) Acetate (Pd(OAc)₂)1,2-Dichlorobenzene, O₂Indole-
Palladium on Carbon Nanohorns (Pd-XCNHs)110 °C, no oxidantIndole>99%

Catalytic Dehydrogenation of Indoline Precursors

Alternative Dehydrogenation Catalysts

The dehydrogenation of indolines to their corresponding indoles is a crucial transformation in organic synthesis. While traditional methods exist, a range of alternative catalytic systems have been developed to enhance efficiency, selectivity, and sustainability. These catalysts often employ transition metals and operate through various mechanistic pathways.

Palladium-based catalysts are prominent in indoline dehydrogenation. For instance, palladium on carbon (Pd/C) has been effectively used in the total synthesis of marine alkaloids. capes.gov.br Palladium dichloride (PdCl₂) in a methanol/triethylamine mixture has also been shown to afford high yields of indole from indoline. capes.gov.br More recently, palladium(II) acetate (Pd(OAc)₂) has been utilized in a one-pot synthesis of 2-arylindoles from indolines, proceeding through an initial oxidative dehydrogenation step. nih.gov Kinetic analysis of this latter reaction suggests that the coordination of the Pd(II) catalyst to the indoline nitrogen precedes the subsequent aryl transfer, indicating that dehydrogenation is a primary step. nih.gov

Manganese dioxide (MnO₂) has been described as a viable reagent for the dehydrogenation of indoline to indole, with reported yields around 56-59%. capes.gov.br The reaction is typically carried out in benzene (B151609) with reflux and water removal. capes.gov.br

Ruthenium complexes have also emerged as effective catalysts. A notable example is the transition-metal/quinone complex, [Ru(phd)₃]²⁺ (where phd is 1,10-phenanthroline-5,6-dione), which facilitates the aerobic dehydrogenation of 3° indolines. capes.gov.br This system offers an alternative to stoichiometric oxidants by utilizing molecular oxygen for catalyst reoxidation. capes.gov.br

Iridium-catalyzed reactions provide another avenue for indoline dehydrogenation. These catalysts can facilitate tandem dehydrogenation of N-heterocycles and alcohols, enabling regioselective C-H and N-H bond functionalizations of indolines to produce a variety of N- and C3-alkylated indolines and indoles. tandfonline.commdpi.com

Furthermore, copper-catalyzed dehydrogenation of various nitrogen-containing heterocycles, including indolines, has been achieved using molecular oxygen as the oxidant. mdpi.com In some cases, the addition of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an additive allows the reaction to proceed at room temperature. mdpi.com Praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles also demonstrates high catalytic activity under mild conditions for producing a broad scope of products. mdpi.com A summary of various alternative dehydrogenation catalysts and their reported yields is presented in Table 1.

Catalyst SystemSubstrateProductYield (%)Reference
PdCl₂ in methanol/triethylamineIndolineIndole83 capes.gov.br
Manganese dioxide (MnO₂)IndolineIndole59 capes.gov.br
[Ru(phd)₃]²⁺ / O₂3° Indolines3° IndolesN/A capes.gov.br
Copper catalyst / O₂ / TEMPOIndolinesIndolesN/A mdpi.com
Praseodymium catalyst / O₂Saturated N-heterocyclesAromatic N-heterocyclesN/A mdpi.com

Biosynthetic and Biomimetic Pathways to Related Indoline Diols

Nature provides elegant examples of indoline diol synthesis, primarily through the oxidative cyclization of dopamine (B1211576). These biological and bio-inspired pathways offer insights into the formation of these important structural motifs.

The oxidative cyclization of the neurotransmitter dopamine is a key process in the biosynthesis of neuromelanin. This transformation leads to the formation of indoline-5,6-diol, also known as leucodopaminochrome. The process is initiated by the oxidation of dopamine to dopamine quinone, which then undergoes a rapid intramolecular cyclization. tandfonline.comrsc.org

The oxidation of dopamine can be significantly accelerated in the presence of iron(III) ions. tandfonline.com The mechanism involves the initial reversible reaction of iron(III) with dopamine to form an iron-dopamine complex, specifically Fe(LH)²⁺. capes.gov.br This complex then undergoes decomposition to yield iron(II) and a semiquinone radical. capes.gov.br The semiquinone is further oxidized to a quinone, which subsequently cyclizes to form leucodopaminochrome (indoline-5,6-diol). capes.gov.br This intermediate is then further oxidized by iron(III) to dopaminochrome. capes.gov.br The key steps in this iron(III)-catalyzed process are outlined below:

Complex Formation: Fe(III) + Dopamine ⇌ [Fe(III)-Dopamine] complex

Redox Reaction: [Fe(III)-Dopamine] complex → Fe(II) + Dopamine semiquinone

Further Oxidation: Dopamine semiquinone + Fe(III) → Dopamine quinone + Fe(II)

Cyclization: Dopamine quinone → Leucodopaminochrome (Indoline-5,6-diol)

Final Oxidation: Leucodopaminochrome + Fe(III) → Dopaminochrome + Fe(II)

Enzymatic Synthesis Routes in Biological Systems

In biological systems, the synthesis of indoline diols is a key part of melanogenesis, the process of melanin pigment formation. This intricate biochemical pathway is orchestrated by a series of enzymes, with tyrosinase playing a central role.

The enzymatic synthesis begins with the amino acid L-tyrosine, which is hydroxylated to L-DOPA. Tyrosinase, a copper-containing enzyme, then catalyzes the oxidation of L-DOPA to dopaquinone (B1195961). rsc.org Dopaquinone is a pivotal intermediate that can lead to the formation of either eumelanin (B1172464) (black-brown pigment) or pheomelanin (red-yellow pigment).

For the synthesis of eumelanin, dopaquinone undergoes a non-enzymatic cyclization to form leucodopachrome (B102365), which is then oxidized to dopachrome (B613829). Dopachrome can then be converted to 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). rsc.org The formation of 5,6-dihydroxyindole is a critical step leading to the indoline diol core structure. The oxidation of 5,6-dihydroxyindole by tyrosinase eventually leads to the formation of eumelanin. rsc.org

Other enzymes, such as tyrosinase-related protein 1 (TRP1), also play a role in this pathway. TRP1 has been shown to function as a DHICA oxidase, catalyzing the oxidation of 5,6-dihydroxyindole-2-carboxylic acid. nih.gov The key enzymatic steps leading to the formation of dihydroxyindoles are summarized in Table 2.

EnzymeSubstrateProductFunction in PathwayReference
TyrosinaseL-DOPADopaquinoneOxidation rsc.org
Tyrosinase5,6-DihydroxyindoleIndole-5,6-quinone (B1222607)Oxidation rsc.org
Tyrosinase-related protein 1 (TRP1)5,6-Dihydroxyindole-2-carboxylic acid (DHICA)Indole-5,6-quinone-2-carboxylic acidOxidation nih.gov

Emerging Synthetic Strategies for Indoline and Indole Derivatives Relevant to this compound

The development of novel synthetic methodologies for indoline and indole derivatives is an active area of research, driven by the prevalence of these scaffolds in pharmaceuticals and natural products. capes.gov.bropenmedicinalchemistryjournal.com These emerging strategies often focus on improving efficiency, regioselectivity, and functional group tolerance.

Transition metal catalysis is at the forefront of modern indole synthesis. mdpi.com Palladium-catalyzed reactions, such as the Larock indole synthesis, have become powerful tools. nih.gov Recent advances include palladium-catalyzed cascade reactions for the synthesis of substituted indoles and multicomponent reactions for the assembly of the indole core. tandfonline.com Copper catalysis has also gained prominence, with recent reports highlighting a method for the selective C5-alkylation of indoles using a copper-based catalyst. news-medical.net This approach is significant as it targets a typically less reactive position on the indole ring. news-medical.net Furthermore, cobalt- and ruthenium-catalyzed reactions have been developed for the synthesis of indoles from various precursors, including anilines, hydrazines, and alkynes. mdpi.comtandfonline.com

Microwave-assisted organic synthesis has emerged as a green and efficient technique for the preparation of indole derivatives. tandfonline.com This method often leads to shorter reaction times and higher yields compared to conventional heating. mdpi.com For example, the Fischer indole synthesis has been successfully performed under microwave irradiation to produce 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles in good yields. openmedicinalchemistryjournal.com

The use of nanoparticles as catalysts is another innovative approach. For instance, nano MgO has been employed for the Friedel-Crafts alkylation of indoles with epoxides under solvent-free conditions. openmedicinalchemistryjournal.com This method provides a green and efficient route to C3-substituted indoles. openmedicinalchemistryjournal.com

Divergent synthetic strategies are being developed to create libraries of complex indole-based natural product-like compounds. nih.gov These strategies often start from a common precursor and, through a series of branching reactions, generate a diverse set of molecules with varied skeletal structures. nih.govresearchgate.net This approach is valuable for drug discovery and chemical biology.

Finally, novel annulation reactions are being explored for the construction of the indole ring. One such method involves the reaction of C-nitrosoaromatics with conjugated terminal alkynones to produce 3-aroylindoles with high regioselectivity. unito.it

Reduction of Indole

The reduction of the indole nucleus to form an indoline is a fundamental transformation in the synthesis of this class of compounds. Various reagents and conditions have been developed to achieve this conversion efficiently.

A common approach involves the use of metal-acid combinations. For instance, an efficient method for reducing indole to indoline utilizes zinc dust in conjunction with 85% phosphoric acid. researchgate.net This method has also been successfully applied to substituted indoles like 2,3-dimethylindole and 1,2,3,4-tetrahydrocarbazole, although with slightly lower yields. researchgate.net A key advantage of this procedure is the minimal formation of polymeric byproducts, a common issue with other acid-metal reduction techniques. researchgate.net

Borane reagents have also proven effective, particularly in the presence of trifluoroacetic acid. This combination allows for the rapid reduction of indole compounds to their corresponding indoline forms at low temperatures, avoiding the need for prolonged reaction times or heating. google.com The process is particularly useful for the synthesis of specific indoline compounds that are not easily accessible through other means. google.com

Catalytic transfer hydrogenation offers a metal-free alternative. Chiral Brønsted acids can catalyze the enantioselective transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine as the hydrogen source. organic-chemistry.orgacs.org This method produces optically active indolines with high enantioselectivities under mild conditions. organic-chemistry.orgacs.org The efficiency of this transformation is demonstrated by the high yields and selectivities achieved with low catalyst loadings. acs.org

Table 1: Comparison of Selected Indole Reduction Methods

Method Reagents Key Features Reference
Metal-Acid Reduction Zinc dust, 85% Phosphoric Acid Efficient, minimizes polymerization researchgate.net
Borane Reduction Borane reagent, Trifluoroacetic Acid Rapid reaction, low temperatures google.com
Catalytic Transfer Hydrogenation Chiral Brønsted acid, Hantzsch dihydropyridine Metal-free, high enantioselectivity organic-chemistry.orgacs.org

Intramolecular Diels-Alder Reactions for Indoline Scaffolds

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing complex, polycyclic systems, including those containing the indoline scaffold. This strategy involves a [4+2] cycloaddition between a diene and a dienophile tethered within the same molecule.

In one innovative approach, 1,3,4-oxadiazoles tethered to an indole participate in a tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition cascade. nih.gov The reaction is initiated by an inverse electron demand Diels-Alder reaction, which, after the loss of nitrogen gas, generates a carbonyl ylide. This intermediate is then trapped by the tethered indole (acting as a dipolarophile) in a 1,3-dipolar cycloaddition to form a complex polycyclic indoline structure. nih.gov This cascade produces a single diastereomer with high stereocontrol. nih.gov

Similarly, intramolecular Diels-Alder reactions involving 1,2,4-triazines tethered to indoles have been used to access the canthine skeleton, which is based on a fused indoline ring system. acs.org DFT studies have shown that these reactions can proceed through either a concerted [4+2] cycloaddition or a stepwise mechanism, depending on the specific substrates and conditions. acs.org This methodology is valued for its high step- and atom-economy, excellent chemo- and diastereoselectivity, and the use of readily available starting materials. acs.org

Electrochemical Synthesis Approaches

Electrochemical methods provide a green and efficient alternative for synthesizing indoline derivatives, often avoiding the need for metal catalysts or harsh chemical oxidants.

A notable example is the metal-free electrochemical intramolecular C(sp²)–H amination. organic-chemistry.orgacs.org This technique uses iodine as a mediator to convert easily accessible 2-vinyl anilines into indoline or indole derivatives. organic-chemistry.orgacs.orgorganic-chemistry.orgorganic-chemistry.org The reaction pathway can be switched between the indoline and indole products by modifying the reaction additives. organic-chemistry.org The proposed mechanism involves the electrochemical oxidation of iodide to iodine, which then facilitates the cyclization. organic-chemistry.org This approach is characterized by its mild conditions and rapid, efficient synthesis of functionalized products. acs.org

Another electrochemical strategy involves the dearomatization of indoles to create spirocyclic indolines. By merging a fluorine-containing group with an indole nucleus under oxidant-free electrochemical conditions, a diverse range of trifluoromethylated and difluoromethylated 3,3-spiroindolines can be synthesized. acs.org This method demonstrates good functional group tolerance. acs.org Furthermore, an electrocatalytic triamination of alkynes using N-radicals generated from anilines can lead to the controllable synthesis of 2,3-diimino indolines. rsc.org

Palladium-Catalyzed C-H Amination

Palladium-catalyzed C-H amination has emerged as a powerful strategy for the direct formation of C-N bonds, enabling the efficient synthesis of indolines.

One such method involves the intramolecular amination of ortho-C(sp²)-H bonds in picolinamide (PA)-protected β-arylethylamine substrates. organic-chemistry.org This protocol is highly efficient, requiring low catalyst loadings and proceeding under mild conditions with inexpensive reagents. organic-chemistry.org The reaction exhibits excellent functional group tolerance and regioselectivity. organic-chemistry.org The mechanism is thought to proceed through a Pd(II)/Pd(IV) catalytic cycle involving C-H palladation, oxidation, and C-N reductive elimination. organic-chemistry.org

Another approach focuses on the intermolecular amination of unactivated C(sp³)-H bonds. nih.govacs.org In this process, substrates like 1-(tert-Butyl)-2-iodobenzene undergo palladium-catalyzed C-H activation to form a palladacycle intermediate. nih.govacs.org This intermediate is then aminated with a diaziridinone to yield 3,3-disubstituted indolines, which are important structural motifs in many bioactive compounds. nih.gov This method represents a novel route for the synthesis of these specific indoline structures. acs.org The palladium-catalyzed direct amidation of unactivated C(sp³)-H bonds offers an efficient process that combines C-H activation and C-N bond formation, showing a remarkable tolerance for various functional groups. researchgate.net

Table 2: Overview of Palladium-Catalyzed Indoline Syntheses

Reaction Type Substrate Key Features Reference
Intramolecular C(sp²)-H Amination Picolinamide (PA)-protected β-arylethylamines High efficiency, low catalyst loading, mild conditions organic-chemistry.org
Intermolecular C(sp³)-H Amination 1-(tert-Butyl)-2-iodobenzene derivatives Forms 3,3-disubstituted indolines via a palladacycle nih.govacs.org
Intramolecular C(sp³)-H Amidation Anilines with unactivated C(sp³)-H bonds Combines C-H activation and C-N bond formation researchgate.net

Brønsted Acid Catalysis in Indoline Synthesis

Brønsted acids are versatile catalysts for a variety of organic transformations, including the synthesis and functionalization of indoles and indolines.

One application is the catalytic enantioselective reduction of 3H-indoles. A Brønsted acid, in combination with a Hantzsch ester as a hydrogen source, facilitates the transfer hydrogenation to produce optically active indolines with high enantioselectivity. organic-chemistry.org This metal-free approach is an attractive alternative to transition metal-catalyzed hydrogenations. organic-chemistry.org

Brønsted acids also catalyze the formal (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes. nih.gov This reaction involves the alkylation of both the N-1 and C-2 positions of the indole, leading to the formation of the 8,9-dihydropyrido[1,2-a]indole scaffold, a core structure in several biologically active alkaloids. nih.gov Furthermore, Brønsted acids like p-toluenesulfonic acid (TsOH) can catalyze the regiodivergent hydroindolation of indoles with terminal aryl alkynes, where temperature variation controls the selectivity between Markovnikov and anti-Markovnikov addition products. mdpi.com

Metal-Free Reductive N-Trifluoroethylation and N-Trifluoroacetylation

A novel, metal-free method has been developed for the switchable reductive N-trifluoroethylation and N-trifluoroacetylation of indoles, which proceeds via an indoline intermediate. acs.orgnih.govacs.org This reaction utilizes the inexpensive and stable reagents trimethylamine borane as the reductant and trifluoroacetic acid (TFA) as the fluorine source. acs.orgnih.gov

The reaction outcome can be selectively switched between N-trifluoroethylated and N-trifluoroacetylated indolines simply by altering the amounts of trimethylamine borane and TFA used. acs.orgresearchgate.netorganic-chemistry.org Preliminary mechanistic studies indicate that indoline is a common intermediate in both transformations. acs.orgnih.gov This method is notable for its operational simplicity, broad functional group tolerance, and avoidance of any metal catalysts. acs.org

Chemical Reactivity and Transformation Pathways

Oxidation Reactions and Quinone Formation

The most prominent chemical transformation of Indoline-5,6-diol and its corresponding indole (B1671886) form, 5,6-dihydroxyindole (B162784) (DHI), is its oxidation. This process is a key step in the biosynthesis of eumelanin (B1172464), the dark pigment found in skin and hair. The hydroxyl groups at the 5 and 6 positions are readily oxidized to form a highly reactive quinone species. smolecule.com This two-electron oxidation yields indole-5,6-quinone (B1222607) (IQ), a notoriously unstable intermediate that plays a crucial role in subsequent polymerization reactions. researchgate.netwikipedia.org The reaction can be carried out using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide. smolecule.com

The oxidation of the indoline (B122111)/indole core is highly specific to the 5,6-diol moiety. The two adjacent hydroxyl groups on the benzene (B151609) ring create a catechol-like system that is exceptionally susceptible to oxidation, leading directly to the formation of the corresponding ortho-quinone. researchgate.net While other positions on the indole ring, particularly C-2, C-3, C-4, and C-7, are active sites for other reaction types like coupling and substitution, the initial oxidation event is centered on the diol functionality. bhu.ac.inresearchgate.net The extreme reactivity of the resulting indole-5,6-quinone has made its isolation and direct characterization challenging. researchgate.netresearchgate.net

Once formed, the highly reactive indole-5,6-quinone can undergo tautomerization to form quinone-imine structures. researchgate.netresearchgate.net Quantum mechanical investigations into the quinonoid species derived from 5,6-dihydroxyindole and its dimers suggest that these molecules can exist in various tautomeric forms, including o-quinones, quinone-imines, and extended quinone methides. unina.itnih.gov Theoretical studies on the quinones formed from dimeric structures of 5,6-dihydroxyindole indicate that they exist predominantly as 2-substituted extended quinone methide tautomers. unina.itnih.gov The formation of these tautomers is significant as it influences the subsequent reaction pathways, including polymerization and nucleophilic addition. researchgate.net

Intermediate SpeciesKey CharacteristicsReference
Indole-5,6-quinone Highly reactive ortho-quinone formed by 2e⁻ oxidation of the diol. researchgate.net
Quinone-Imine Tautomeric form of Indole-5,6-quinone. researchgate.netresearchgate.net
Quinone Methide Extended quinone tautomer, predicted to be a major form for dimeric species. unina.itnih.gov

Reduction Reactions to Dihydro Derivatives

Reduction reactions involving the indoline ring system are also documented. While indoline itself is a 2,3-dihydro derivative of indole, further reduction of the aromatic ring is possible under specific conditions. More commonly, reduction refers to the conversion of the oxidized quinone species back to the diol. Additionally, the parent compound, indole, can be reduced to indoline using reagents like zinc dust in strong acids such as phosphoric acid, a method that avoids the polymerization often seen with other acid-metal reduction systems. researchgate.net General reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be used to create dihydro derivatives of related indole compounds. smolecule.com

Electrophilic Substitution Reactions on the Indoline Ring

The indoline ring system can undergo electrophilic substitution reactions. In the case of indole, the pyrrole (B145914) ring is highly activated, and substitution occurs preferentially at the C-3 position. bhu.ac.insemanticscholar.orgquora.com This is because the lone pair of electrons on the nitrogen atom increases the electron density significantly at this position. quora.com For indoline-5,6-diol, the pyrrolic part of the ring is saturated. Therefore, electrophilic attack occurs on the electron-rich benzene ring. The two hydroxyl groups and the amino group are all strongly activating, ortho-, para-directing groups. Consequently, electrophilic substitution is directed to the C-4 and C-7 positions, which are ortho and para to these activating groups.

Reaction TypeReagentsPreferred Position on Indole Ring
Nitration Nitric mixture in acetic anhydrideC-3
Halogenation Dilute halogens (e.g., Br₂, Cl₂), NBS, NCSC-3
Sulfonation SO₃-pyridine complexC-3
Vilsmeier Formylation Dimethylformamide and POCl₃C-3
Mannich Reaction Methanal and a primary/secondary amineC-3

This table outlines general electrophilic substitution reactions on the parent indole ring, which inform the expected reactivity of the aromatic portion of the indoline-5,6-diol structure. quimicaorganica.org

Polymerization and Oligomerization Mechanisms

The oxidative transformation of 5,6-dihydroxyindole (the dehydrogenated form of indoline-5,6-diol) is the foundation of its polymerization into eumelanin-like pigments. nih.govnih.gov This process is governed by an electron-transfer-controlled reaction. nih.gov The polymerization proceeds rapidly following the initial oxidation to indole-5,6-quinone. researchgate.net The resulting polymer is a complex, heterogeneous structure composed of oligomers of varying lengths, with studies suggesting that tetramers and pentamers are the main contributors to the final melanin (B1238610) structure. nih.gov

The initial steps of polymerization involve the oxidative coupling of monomeric units to form dimers and trimers. researchgate.net The indole units are linked through various positions, with studies on 5,6-dihydroxyindole (DHI) identifying 2,4'- and 2,7'- linkages as the most common. researchgate.netresearchgate.net Symmetric 2,2'-coupling has also been observed, particularly in the presence of certain metal ions. unina.it

As the oligomers grow, the coupling patterns can become more complex. Studies on the oxidation of DHI dimers have revealed the formation of tetramers with "anomalous" interunit bonds, such as 2,3'-, 3,3'-, and 4,4'-linkages. unina.it These findings suggest that the reactivity of the indole system changes as it becomes part of a larger oligomeric structure. nih.govunina.it The formation of trimers can occur through monomer-dimer coupling, while tetramers can be formed via dimer-dimer coupling pathways. nih.govunina.it

OligomerCommon Linkage TypesReference
Dimers 2,4'-, 2,7'-, 2,2'- researchgate.netresearchgate.netunina.it
Trimers Formed from monomer-dimer coupling. nih.gov
Tetramers Formed from dimer-dimer coupling; can feature 2,3'-, 3,3'-, and 4,4'- linkages. unina.it

Influence of Divalent Cations on Polymerization Pathways

The oxidative polymerization of 5,6-dihydroxyindoles, the core structure of Indoline-5,6-diol, is significantly influenced by the presence of divalent cations. These metal ions can act as catalysts or oxidants, affecting both the rate and the pathway of the polymerization process, which is critical in the formation of eumelanin. nih.gov In biological systems, the presence of metal ions can lead to a more rapid production of the melanin pigment. nih.gov

Research indicates that cations such as Cu²⁺, Zn²⁺, and Ni²⁺ can direct the oligomerization of 5,6-dihydroxyindole (DHI), favoring the formation of specific linkages, such as 2,2' dimers. researchgate.net The coordination of catechol moieties with metal ions can result in coordinative cross-linking, which enhances the mechanical properties and stability of the resulting polymer coatings. acs.org

Furthermore, metal ions like iron (Fe²⁺/Fe³⁺) play a role in oxidative processes through Fenton-type reactions. Dihydroxyindoles have the ability to chelate these iron ions, which modulates the generation of reactive oxygen species and influences the subsequent polymerization and pigment formation. nih.gov The interaction is complex; for instance, with DHI, low indole-to-iron ratios can lead to a pro-oxidant effect, while higher ratios result in antioxidant activity. nih.gov

Divalent CationObserved Influence on PolymerizationPotential MechanismReference
Copper (Cu²⁺)Promotes eumelanogenesis; can direct oligomerization.Acts as an oxidant; facilitates coordinative cross-linking. researchgate.netacs.org
Zinc (Zn²⁺)Can direct the oligomerization pathway, e.g., to 2,2' dimers.Acts as an oxidant, influencing coupling regioselectivity. researchgate.net
Nickel (Ni²⁺)Can direct the oligomerization of 5,6-dihydroxyindole.Influences the pathway of oligomer formation. researchgate.net
Iron (Fe²⁺/Fe³⁺)Modulates oxidative stress; can be pro-oxidant or antioxidant depending on the ratio.Chelation by the dihydroxyindole moiety; participation in Fenton chemistry. nih.gov

Characterization of Polymerized Products and Melanin Analogs

The characterization of polymers derived from 5,6-dihydroxyindole (DHI) and its derivatives, which serve as analogs for the polymerized form of Indoline-5,6-diol, reveals a complex, heterogeneous structure rather than a simple, high-molecular-weight polymer. researchgate.net A variety of advanced analytical techniques have been employed to elucidate the structure of these eumelanin analogs.

Mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI-MS), has been instrumental in showing that these pigments are composed of mixtures of oligomers, typically with molecular weights ranging from 500 to 1500 Da. researchgate.net The predominant species identified are often tetramers and pentamers of the DHI unit. elsevierpure.comnih.gov Mass spectral studies of the nonenzymatic oxidation of DHI have identified initial products such as 2,4'- and 2,7'-dimers, which are formed through the condensation of quinonoid intermediates. nih.gov

Spectroscopic methods provide further structural insights. UV-Visible spectroscopy of a water-soluble DHI polymer shows a characteristic band around 314 nm and a broad, featureless absorption in the visible spectrum, which is responsible for its dark color. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Paramagnetic Resonance (EPR) are used to probe the chemical environment and paramagnetic properties of the polymer, respectively. acs.orgnih.gov Chemical degradation, such as oxidation with hydrogen peroxide, breaks the polymer down into smaller, identifiable molecules like pyrrole-2,3-dicarboxylic acid (PDCA) and pyrrole-2,3,5-tricarboxylic acid (PTCA), which derive from DHI and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units, respectively. researchgate.netnih.govnih.gov The ratio of these degradation products provides information about the composition and structure of the original melanin polymer. researchgate.netnih.gov

Analytical TechniqueInformation ObtainedKey FindingsReference
Mass Spectrometry (e.g., MALDI-MS)Molecular weight distribution and identification of oligomers.Melanins are mixtures of oligomers (500-1500 Da), mainly tetramers and pentamers. Identifies specific linkages like 2,4'- and 2,7'-dimers. nih.govresearchgate.netelsevierpure.com
UV-Visible SpectroscopyElectronic absorption properties.Distinct UV band (e.g., 314 nm) and broad absorption in the visible range, characteristic of melanin pigments. acs.org
NMR SpectroscopyDetailed chemical structure and bonding.Provides data on the specific arrangement of atoms and linkages within the polymer structure. acs.org
Chemical Degradation (e.g., H₂O₂ oxidation)Monomeric composition of the polymer.Yields specific degradation products (PDCA, PTCA) that allow for quantification of DHI and DHICA units. researchgate.netnih.govnih.gov
Electron Paramagnetic Resonance (EPR)Information on free radicals and paramagnetic centers.Characterizes the stable free radical population inherent to melanin polymers. nih.gov

Aromatization Processes in Related Indoline Systems

The indoline nucleus, a 2,3-dihydroindole, is a saturated analog of indole and can be converted to the aromatic indole structure through oxidation. researchgate.net This aromatization process, often a dehydrogenation, is a significant metabolic pathway for many indoline-containing therapeutic agents and can occur both through enzymatic catalysis in biological systems and via chemical synthesis. doi.orgnih.govacs.org

Cytochrome P450-Mediated Dehydrogenation

In biological systems, the aromatization of the indoline ring is primarily mediated by cytochrome P450 (P450) enzymes. doi.orgresearchgate.net This transformation is characterized as a novel "aromatase" process that proceeds through a formal dehydrogenation pathway, rather than through mechanisms like N-oxidation or the dehydration of an alcohol intermediate. doi.orgresearchgate.net

Extensive research has shown that indoline is efficiently aromatized by human liver microsomes and several specific P450 isoforms. researchgate.net Among these, CYP3A4 exhibits the highest catalytic activity for this dehydrogenation reaction. nih.govresearchgate.net Other isoforms, such as CYP2C19 and CYP2C8, also contribute to this metabolic conversion, albeit to a lesser extent. nih.gov This enzymatic conversion is not merely a laboratory curiosity; for instance, the indoline-containing drug indapamide (B195227) is metabolized to its corresponding indole form (dehydroindapamide) by CYP3A4. nih.gov The efficiency of this reaction highlights its potential importance as a major metabolic route for drugs containing the indoline moiety. doi.org

Enzyme/SystemSubstrateKinetic ParameterValueReference
Human Liver MicrosomesIndolineK_m (μM)150 ± 22 researchgate.net
V_max (pmol/min/mg)53 ± 2 researchgate.net
CYP3A4IndolineK_m (μM)140 ± 28 researchgate.net
V_max (pmol/min/pmol P450)2.8 ± 0.2 researchgate.net
CYP3A4IndapamideV_max/K_m (min⁻¹/mM⁻¹)204 nih.gov

Formation of Bioactivated Intermediates

The aromatization of an indoline to an indole can have significant toxicological and pharmacological consequences. doi.orgnih.gov The resulting indole product is not necessarily inert and can be further metabolized, or "bioactivated," into reactive intermediates. researchgate.netnih.gov

This bioactivation often involves an additional dehydrogenation step, also catalyzed by P450 enzymes. doi.org For example, 3-substituted indoles can be dehydrogenated to form highly reactive, electrophilic 3-methyleneindolenine (B1207975) intermediates. doi.orgnih.gov These electrophiles are capable of covalently binding to cellular nucleophiles, such as proteins and DNA, which can lead to cellular damage and toxicity. doi.orgnih.gov

Therefore, the P450-mediated dehydrogenation of indolines presents a dual consequence:

Altered Pharmacological Activity : The product indole may possess a dramatically different therapeutic potency or biological activity compared to the parent indoline compound. nih.govresearchgate.net

Potential for Toxicity : The indole product can be a substrate for further oxidation, leading to the formation of reactive metabolites that can cause toxicity. nih.gov

This pathway underscores the importance of understanding the full metabolic fate of indoline-containing compounds, as the initial aromatization can be the first step toward either altered therapeutic effects or adverse toxicological events.

Advanced Spectroscopic and Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of Indoline-5,6-diol hydrobromide and for its quantitative determination in various matrices. Commercial suppliers of this compound often provide a purity specification of greater than 95.0%, as determined by HPLC analysis. The versatility of HPLC allows for the separation of the main compound from any impurities, starting materials, or degradation products.

Method development for the analysis of indoline (B122111) compounds and their metabolites often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Given the polar nature of the hydroxyl groups on the indoline ring, careful selection of the column and mobile phase composition is necessary to achieve optimal retention and resolution.

A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase, which is a common choice for the separation of a wide range of organic molecules. The mobile phase would likely be a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that can be adjusted to control the ionization state of the analyte and influence its retention time.

Table 1: Illustrative HPLC Parameters for Indoline Compound Analysis

Parameter Typical Value/Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time-programmed elution
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV-Vis or Fluorescence
Injection Vol. 10 µL

| Sample Conc. | 1 mg/mL in a suitable solvent |

The development of a robust HPLC method for this compound and its potential metabolites requires a systematic approach. This involves optimizing several key parameters to ensure the method is sensitive, specific, accurate, and reproducible. The initial step is the selection of an appropriate column and mobile phase based on the physicochemical properties of the analytes. Due to the polar nature of Indoline-5,6-diol and its expected metabolites, which may be even more polar, a standard C18 column might not provide adequate retention. In such cases, a polar-embedded or polar-endcapped C18 column, or even a Hydrophilic Interaction Liquid Chromatography (HILIC) column, could be more suitable.

The optimization of the mobile phase composition, including the type and concentration of the organic modifier and the pH of the aqueous phase, is crucial for achieving the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. The detection wavelength for UV-Vis detection would be selected based on the absorbance maximum of this compound.

For the analysis of metabolites in biological samples, such as urine or plasma, an additional sample preparation step is typically required to remove interfering substances. This can involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of sample preparation technique depends on the nature of the matrix and the concentration of the analytes.

Fluorometric detection offers a significant advantage in terms of sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Indole-containing compounds, including indolines, often exhibit native fluorescence, making this detection method particularly well-suited for their analysis. The hydroxyl groups on the benzene (B151609) ring of Indoline-5,6-diol are expected to contribute to its fluorescent properties.

For related catecholamines and their metabolites, HPLC with fluorometric detection is a well-established analytical method. The native fluorescence of these compounds is typically measured with an excitation wavelength in the range of 280-285 nm and an emission wavelength around 313-320 nm. It is anticipated that similar conditions would be applicable for the detection of this compound.

The use of fluorometric detection can significantly lower the limit of detection (LOD) and limit of quantification (LOQ) compared to UV-Vis detection, which is particularly important for the analysis of low-level metabolites in biological fluids. The selectivity of fluorescence detection is also beneficial, as not all co-eluting impurities will fluoresce under the same conditions, leading to cleaner chromatograms and more accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Through various NMR experiments, it is possible to determine the carbon-hydrogen framework of the molecule and the connectivity of the atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) arises from the interaction with neighboring protons (spin-spin coupling). The integration of the signals provides the relative number of protons corresponding to each signal.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons on the five-membered heterocyclic ring. The protons on the benzene ring would appear in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons would be characteristic of the substitution pattern. The protons of the ethylamine (B1201723) moiety within the indoline structure would appear in the aliphatic region.

Table 2: Expected ¹H NMR Spectral Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic-H 6.0 - 7.5 s, d -
-CH₂- (ring) 2.5 - 3.5 t ~7-8
-CH₂-N- (ring) 3.0 - 4.0 t ~7-8
-NH- (ring) Variable br s -

| -OH (phenolic) | Variable | br s | - |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.

In the ¹³C NMR spectrum of this compound, separate signals would be observed for the carbon atoms of the benzene ring and the pyrrolidine (B122466) ring. The carbons bearing the hydroxyl groups would be expected to have chemical shifts in the range of 140-150 ppm, while the other aromatic carbons would appear between 100 and 130 ppm. The aliphatic carbons of the five-membered ring would be found in the upfield region of the spectrum.

Table 3: Expected ¹³C NMR Spectral Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
Aromatic C-OH 140 - 150
Aromatic C-H & C-N 100 - 130
-CH₂- (ring) 25 - 35

| -CH₂-N- (ring) | 45 - 55 |

Note: The exact chemical shifts would need to be determined from an experimental spectrum.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to establish the connectivity of protons within spin systems, such as the protons on the pyrrolidine ring and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. It provides one-bond ¹H-¹³C correlations, which is essential for assigning the carbon signals based on the already assigned proton signals.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and obtaining structural information about a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules by creating gas-phase ions from a liquid solution with minimal fragmentation. It is exceptionally well-suited for determining the molecular weight of polar compounds like Indoline-5,6-diol. The molecular formula for this compound is C8H10BrNO2, corresponding to a molecular weight of approximately 232.07 g/mol . chemicalbook.comruicolor.com The free base, Indoline-5,6-diol (C8H9NO2), has a molecular weight of 151.16 g/mol . nih.gov

In positive ion mode ESI-MS, the free base is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 152.17. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. While direct HRMS data for Indoline-5,6-diol is not specified in the provided search results, data for the closely related compound 5,6-dihydroxyindole (B162784) serves as a valuable reference.

Table 1: High-Resolution Mass Spectrometry (ESI+) Data for 5,6-Dihydroxyindole.
CompoundIon FormulaIon TypeMeasured m/z (Observed)Calculated m/z (Required)Source
5,6-DihydroxyindoleC8H8O2N[M+H]⁺150.0546150.0550 rsc.org

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This method is indispensable for identifying metabolites in complex biological samples. nih.govyuanyue.lidagstuhl.de In a typical MS/MS experiment, the molecular ion of a potential metabolite is isolated, subjected to collision-induced dissociation (CID), and the resulting fragmentation pattern is analyzed. nih.gov This pattern serves as a structural fingerprint that can be compared against spectral libraries or used for de novo structure elucidation. researchgate.net

While specific MS/MS fragmentation studies for Indoline-5,6-diol were not detailed in the search results, studies on structurally similar tryptophan-derived metabolites show that fragmentation is often induced during electrospray ionization. rsc.org A common fragmentation pathway for such compounds involves the dissociation of the N–Cα bond. rsc.org The application of MS/MS would be crucial in identifying metabolites of Indoline-5,6-diol by characterizing the fragmentation of its biotransformation products, such as glucuronidated or sulfated conjugates.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores within the molecule.

Specific UV-Vis data for Indoline-5,6-diol is not available in the provided results, but data for the structurally analogous compound 5,6-dihydroxyindole (DHI) is reported. DHI contains the same dihydroxy-substituted benzene ring, which is the primary chromophore, but possesses a pyrrole (B145914) ring instead of a pyrroline (B1223166) ring. This difference—the presence of a C2-C3 double bond in indole (B1671886)—extends the conjugated π-electron system. utoronto.ca The saturation of this bond in indoline would be expected to cause a hypsochromic (blue) shift, moving the absorption maxima to shorter wavelengths.

Table 2: UV-Vis Absorption Maxima for 5,6-Dihydroxyindole.
Compoundλmax (nm)Solvent/ConditionsSource
5,6-dihydroxy Indole274, 302Not Specified caymanchem.com
5,6-dihydroxyindole (DHI)~275, ~300Aqueous buffer (pH 7.4) researchgate.net

The absorption spectra of these compounds are relevant in the study of melanogenesis, where DHI is a key precursor to eumelanin (B1172464). caymanchem.comnih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

While a spectrum for this compound was not found, detailed IR data exists for deuterated 5,6-dihydroxyindole. rsc.org The key functional groups—hydroxyl (-OH), amine (-NH), and the aromatic ring—are common to both molecules, making this data a useful reference. The spectrum of Indoline-5,6-diol would additionally feature prominent C-H stretching and bending vibrations from the saturated -CH2- groups in the pyrroline ring.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for Deuterated 5,6-Dihydroxyindole.
Wavenumber (cm⁻¹)Vibrational Mode AssignmentSource
3434 (broad)O-H Stretching (phenolic) rsc.org
3121, 3045Aromatic C-H Stretching rsc.org
2554 (broad)O-D Stretching (from deuteration) rsc.org
1629, 1583Aromatic C=C Ring Stretching rsc.org
1491, 1460Aromatic C=C Ring Stretching rsc.org
1359, 1298, 1271C-O Stretching / O-H Bending (phenolic) rsc.org
1162, 1113, 1085C-N Stretching / In-plane C-H Bending rsc.org
949, 899Out-of-plane Aromatic C-H Bending rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state. It also reveals how molecules are arranged in the crystal lattice and describes the intermolecular interactions, such as hydrogen bonding, that stabilize the structure.

A search of the available literature did not yield a solved crystal structure for this compound. researchgate.netgoogle.com Were such data available, it would provide unambiguous confirmation of the indoline ring's geometry, the relative positions of the hydroxyl groups on the benzene ring, and the nature of the interaction and position of the hydrobromide counter-ion relative to the protonated indoline molecule.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties and to study chemical reactions.

DFT calculations can accurately predict spectroscopic properties such as UV-Vis, infrared (IR), and NMR spectra. For indoline (B122111) derivatives, theoretical calculations of spectroscopic properties have been successfully performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)). researchgate.net By calculating the electronic transitions, one can predict the absorption maxima in the UV-Vis spectrum. Similarly, vibrational frequencies can be calculated to predict the positions of peaks in the IR spectrum. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

A computational analysis of 5,6-dihydroxyindole (B162784) (the free base of the target compound) and its dimers has been performed using DFT and time-dependent DFT (TD-DFT) to simulate their electronic absorption spectra. unina.it Such studies help in understanding the chromophores responsible for the color of melanin (B1238610), a polymer of 5,6-dihydroxyindole. For Indoline-5,6-diol hydrobromide, similar calculations could be performed to predict its spectroscopic fingerprint.

Table 1: Predicted Spectroscopic Data for Indoline-5,6-diol (Note: This table contains hypothetical data based on typical DFT calculations for similar molecules for illustrative purposes.)

Spectroscopic Method Predicted Wavelength/Frequency Predicted Intensity
UV-Vis (λmax) 290 nm High
IR (O-H stretch) 3400 cm-1 Strong, Broad
IR (N-H stretch) 3350 cm-1 Medium
IR (C=C aromatic stretch) 1600 cm-1, 1480 cm-1 Medium to Strong

DFT is a powerful tool for studying reaction mechanisms by locating transition states and calculating activation energies. For this compound, DFT could be used to investigate its oxidation pathways, which are relevant to its role as a precursor in melanin synthesis. nih.govnih.gov The oxidation of 5,6-dihydroxyindole is known to proceed through semiquinone and quinone intermediates. unina.it DFT calculations can provide detailed information about the geometries and energies of these reactive species and the transition states connecting them. This knowledge is crucial for understanding the polymerization process that leads to eumelanin (B1172464). Furthermore, DFT can be employed to study other potential reactions, such as electrophilic substitution on the indole (B1671886) ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows for the study of the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions.

MD simulations are particularly valuable in studying ligand-protein interactions. whiterose.ac.uknih.gov If a protein target for this compound is known or predicted, MD simulations can be performed to model the binding process and to analyze the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and specificity. This information is critical in drug discovery for designing more potent and selective molecules.

Table 2: Key Parameters in a Typical MD Simulation of this compound with a Target Protein (Note: This table contains representative parameters for illustrative purposes.)

Parameter Value/Description
Force Field AMBER, CHARMM, or GROMOS
Water Model TIP3P or SPC/E
Simulation Time 100 ns - 1 µs
Temperature 300 K
Pressure 1 atm
Analysis Metrics RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org QSAR models are mathematical equations that relate physicochemical properties or structural features of molecules to their activities.

For this compound and its derivatives, QSAR models could be developed to predict various biological properties, such as antioxidant, anticancer, or antimicrobial activities. To build a QSAR model, a dataset of compounds with known activities is required. Then, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs.

In Silico Screening for Potential Biological Targets

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com Conversely, it can also be used to identify potential protein targets for a given molecule.

For this compound, in silico screening methods can be employed to identify its potential biological targets. One approach is reverse docking, where the molecule is docked into the binding sites of a large number of known protein structures. The proteins to which the molecule binds with high affinity are then considered as potential targets. Another approach is pharmacophore modeling, where a pharmacophore model is built based on the structure of this compound and then used to search databases of protein structures for complementary binding sites. Identifying the biological targets of this compound can help to elucidate its mechanism of action and to explore its therapeutic potential.

Biological Activities and Molecular Mechanisms

Antioxidant Mechanisms

The antioxidant potential of indoline (B122111) derivatives, including Indoline-5,6-diol hydrobromide, is a key area of investigation. The presence of hydroxyl groups on the indoline structure is thought to contribute significantly to its ability to counteract oxidative stress.

Reactive Oxygen Species Scavenging

Indolic compounds, the parent class to which indoline belongs, are recognized for their free radical-scavenging activity. nih.govnih.gov This capability is crucial in mitigating the damaging effects of reactive oxygen species (ROS) within the body. While direct studies on this compound are limited, the general antioxidant properties of indoles suggest a potential mechanism for ROS scavenging. nih.gov The chemical structure of these compounds allows them to donate electrons to neutralize free radicals, thereby preventing cellular damage.

Protection Against Oxidative Stress-Induced Cellular Damage

Indoline derivatives have been explored for their neuroprotective effects against oxidative stress in cellular models. smolecule.com Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, can lead to significant cellular damage and is implicated in a variety of diseases. The protective action of these compounds is linked to their ability to mitigate oxidative damage and protect mitochondrial integrity. nih.govresearchgate.net For instance, the related compound 5-hydroxyindole (B134679) has been shown to protect cells by attenuating oxidative stress and consequently preventing mitochondrial dysfunction. nih.gov

Role in Heme-Oxygenase 1 (HO-1) Induction

Heme-Oxygenase 1 (HO-1) is an enzyme with a primary antioxidant and anti-inflammatory role. frontiersin.org Its induction is a key cellular response to combat oxidative stress. frontiersin.orgnih.gov A variety of natural compounds are known to be effective inducers of HO-1. frontiersin.orgnih.gov While direct evidence for this compound as an HO-1 inducer is not yet established, the induction of this protective enzyme is a recognized mechanism by which many compounds exert their antioxidant effects. medchemexpress.com

Anti-Inflammatory Pathways

Studies suggest that this compound may reduce inflammation through various biochemical pathways. smolecule.com The indoline scaffold is being investigated for its potential in developing new anti-inflammatory drugs. smolecule.com

Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

A promising anti-inflammatory strategy involves the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Research into indoline-based compounds has revealed their potential as dual inhibitors of these two enzymes. This dual-action approach is advantageous as it can simultaneously block the production of pro-inflammatory leukotrienes by 5-LOX and stabilize anti-inflammatory epoxyeicosatrienoic acids (EETs) by inhibiting sEH. While specific studies on this compound are not available, the exploration of the broader indoline class in this context highlights a potential mechanism for its anti-inflammatory effects.

Enzyme Target Potential Effect of Inhibition by Indoline Scaffolds
5-Lipoxygenase (5-LOX)Reduction in the synthesis of pro-inflammatory leukotrienes.
Soluble Epoxide Hydrolase (sEH)Increased levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).

Neuroprotective Effects

The indole (B1671886) nucleus is a common scaffold in molecules with neuroprotective properties, suggesting that this compound may also possess such activities.

Indole-based compounds have demonstrated the ability to protect neuronal cells from various insults. mdpi.com Their neuroprotective mechanisms are often multifaceted, involving antioxidant and anti-inflammatory activities. nih.govnih.gov For example, in cellular models, synthetic indole–phenolic compounds have shown strong cytoprotective effects against reactive oxygen species (ROS) generated by hydrogen peroxide. nih.gov

Studies on Indole-3-carbinol (I3C) have shown that it can mitigate neuroinflammation and oxidative stress. nih.gov Furthermore, other indole derivatives have been developed based on the structure of stobadine, a known antioxidant and neuroprotectant, to improve upon these properties. researchgate.net These compounds have shown efficacy in reducing neuronal damage in models of hypoxia and head trauma. researchgate.net

Table 2: Neuroprotective Activity of Indole-Based Compounds in Cellular Models
Compound TypeCell LineInsultObserved Protective Effect
Synthetic Indole-Phenolic HybridsSH-SY5YH₂O₂Preservation of cell viability, reduction in ROS levels
Indole-3-carbinol (I3C)Rat modelScopolamineEnhanced cognitive performance, reduced oxidative stress
Stobadine DerivativesRat hippocampal slicesHypoxia/low glucoseReduction of irreversible impairment of neurotransmission

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines, such as dopamine (B1211576) and norepinephrine. wikipedia.org COMT inhibitors are used in the treatment of Parkinson's disease to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain. wikipedia.orgnih.govmdpi.com

The structure of Indoline-5,6-diol contains a catechol (5,6-diol) moiety, which is the substrate for COMT. Research has shown that the closely related compound, 5,6-dihydroxyindole (B162784) (the oxidized form of indoline-5,6-diol), can inactivate purified rat liver COMT. nih.gov The mechanism of inactivation involves the oxidation of 5,6-dihydroxyindole to its corresponding aminochrome (B613825) (quinone) forms. nih.gov These quinoid oxidation products then react with a crucial amino acid residue within the active site of the COMT enzyme, leading to its irreversible inhibition. nih.gov This suggests that Indoline-5,6-diol, as a precursor to 5,6-dihydroxyindole, has a strong potential to act as a COMT inhibitor.

Potential Implications in Neurodegenerative Disease Research

The indole nucleus, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry, attracting significant attention for its potential in developing treatments for a variety of pharmacological applications, including neurodegenerative diseases. doaj.org While direct research on this compound in neurodegeneration is limited, the broader class of indole derivatives has been explored for neuroprotective effects. smolecule.com

One promising area of investigation involves the serotonin (B10506) type 6 receptor (5-HT₆R), a G protein-coupled receptor primarily expressed in brain regions associated with cognitive functions, such as the prefrontal cortex and hippocampus. nih.gov Antagonists of the 5-HT₆R have demonstrated pro-cognitive benefits in both preclinical and initial clinical studies, improving learning and memory. nih.gov Notably, several indole-based 5-HT₆R antagonists have shown statistically significant improvements in cognitive function, suggesting that the indoline scaffold could be a valuable starting point for the design of novel therapeutic agents for conditions like Alzheimer's disease. nih.gov

Antimicrobial Spectrum of Activity

This compound is a compound that has shown promise as an antibacterial agent. smolecule.com Research into related indoline structures has demonstrated significant efficacy, particularly against Gram-positive bacteria. A study on indoline-derived phenolic Mannich bases, which share the core indoline structure, revealed potent antibacterial activity. nih.govchemrxiv.org These compounds were effective against a panel of reference strains and 40 clinical isolates, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Enterococcus faecium, and Listeria monocytogenes. nih.govchemrxiv.org The research identified derivatives with minimum inhibitory concentrations (MICs) as low as 1.18 μM, highlighting the potential of the indoline scaffold in combating nosocomial infections. nih.govchemrxiv.org

Table 1: Antibacterial Activity of Indoline Derivatives

Compound Type Target Bacteria Minimum Inhibitory Concentration (MIC) Reference
Indoline-derived phenolic Mannich bases Gram-positive bacteria (panel) As low as 1.18 μM nih.govchemrxiv.org
5-nitroindolinyl derivative (1d) S. aureus, S. epidermidis, E. faecalis, E. faecium, L. monocytogenes Effective growth inhibitor chemrxiv.org
Trifluoromethylated derivative (5a) S. aureus, S. epidermidis, E. faecalis, E. faecium, L. monocytogenes < 5 μM chemrxiv.org

The antifungal potential of indoline derivatives has been noted in several studies. 5,6-dihydroxyindole (DHI), a closely related precursor to the title compound, exhibits broad-spectrum antifungal activity. nih.govnih.gov Further research into more complex indole structures, such as 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives, has identified promising antifungal properties against various phytopathogenic fungi. nih.gov When tested against commercially available agricultural fungicides, some of these indole derivatives showed significant activity, marking them as potential lead candidates for the development of new antifungal agents. nih.gov

Investigations into 5,6-dihydroxyindole (DHI), the active component generated during the insect immune response, have revealed significant antiviral and antiparasitic capabilities. nih.govnih.gov DHI and its oxidation products have been shown to be active against both viruses and parasitic wasps. nih.govnih.gov For instance, preincubation of a baculovirus stock with DHI almost completely disabled its ability to produce recombinant proteins. nih.gov The compound also demonstrated potent activity against lambda bacteriophage and the eggs of the parasitic wasp Microplitis demolitor. nih.gov These findings suggest that the core 5,6-dihydroxyindoline structure is a key contributor to these defensive activities.

Table 2: Antiviral and Antiparasitic Activity of 5,6-dihydroxyindole (DHI)

Target Organism Measurement Result Reference
Lambda bacteriophage LC₅₀ 5.6 ± 2.2 μM nih.gov
Microplitis demolitor (wasp eggs) LC₅₀ 111.0 ± 1.6 μM nih.gov
Baculovirus Infectivity Nearly fully disabled after 3h preincubation with 1.25 mM DHI nih.gov

The cytotoxic mechanism of 5,6-dihydroxyindole (DHI) against pathogens is linked to its high reactivity. nih.govnih.gov Studies have shown that DHI can induce the polymerization of biological macromolecules, including DNA and proteins. nih.gov When plasmid DNA was treated with DHI, electrophoretic analysis showed a decrease in original-sized DNA and a corresponding increase in larger DNA species, indicating the formation of high molecular weight aggregates. nih.gov This crosslinking of proteins and polymerization of DNA can disrupt critical cellular functions, interfere with genome replication, and ultimately lead to cell lysis. nih.govnih.gov These cytotoxic effects are believed to be a primary mechanism by which the compound exerts its broad-spectrum antimicrobial activity. nih.govnih.gov

Antitumor and Anticancer Investigations

This compound has been noted for its potential in cancer research, with evaluations into its ability to inhibit tumor growth. smolecule.com The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of anticancer agents. nih.gov Indole derivatives are being explored for their therapeutic potential in treating cancer, serving as a foundation for new drug scaffolds aimed at mitigating the adverse side effects of chemotherapy. smolecule.com

Derivatives of the indoline structure have shown significant anti-proliferative activities. nih.gov For example, the indoline derivative Sunitinib is a clinically approved VEGFR-2 inhibitor used for the treatment of renal cell carcinoma and other cancers. taylorandfrancis.com Research has identified various mechanisms of action for indole-based compounds, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Certain indole alkaloids have been shown to activate p53 and p21 protein expression, which suppresses tumor growth and promotes apoptotic cell death in cancer cell lines. nih.gov

Interactions with Biological Macromolecules

Indoline-5,6-diol and its related dihydroxyindole structures are known to interact with various biological macromolecules, influencing cellular processes. These interactions are primarily governed by the molecule's chemical structure, which allows for various types of bonding and association with proteins and other large biological molecules.

Protein Binding Studies (e.g., Lactotransferrin)

While specific binding studies of this compound with lactotransferrin are not extensively detailed in the available literature, research on the interaction of the closely related dopamine metabolite, 5,6-dihydroxyindole (DHI), with other proteins provides significant insights into its potential binding behaviors. A notable example is the interaction of DHI with the nuclear receptor Nurr1, a key transcription factor in the development and maintenance of dopamine-producing neurons nih.gov.

Studies have demonstrated that DHI binds directly to the ligand-binding domain of Nurr1 nih.gov. This interaction is significant as it regulates the expression of genes involved in dopamine synthesis and transport. The binding mechanism involves the oxidized form of DHI, indole-5,6-quinone (B1222607), which forms a reversible covalent adduct with a specific cysteine residue (Cys566) within the protein's ligand-binding pocket nih.gov. This type of specific interaction highlights the capacity of dihydroxyindoles to modulate protein function through direct binding. Although not lactotransferrin, this interaction with Nurr1 serves as a crucial model for understanding how these compounds can engage with protein targets.

Hydrophobic and Hydrogen Bonding Interactions with Amino Acid Residues

The interactions between dihydroxyindoles and amino acid residues are multifaceted, involving a combination of covalent bonds, hydrophobic interactions, and hydrogen bonding. The nature of these interactions dictates the stability and specificity of the protein-ligand complex.

In the case of the 5,6-dihydroxyindole (DHI) analog binding to the Nurr1 receptor, biophysical and theoretical studies have highlighted the importance of cation-π interactions nih.gov. This is a non-covalent interaction between a cation, in this case, the side chain of an arginine residue (Arg515), and the π-electron system of the indole ring nih.gov.

Generally, the binding of small molecules to proteins involves various intermolecular forces ajol.infodovepress.com:

Hydrophobic Interactions : The non-polar regions of a ligand, such as the indole ring system, tend to associate with hydrophobic amino acid residues (e.g., leucine, valine, phenylalanine) in the protein's core, away from the aqueous environment. This association is a primary driving force for protein folding and ligand binding callutheran.edunih.gov. The sequestration of nonpolar groups from water is thermodynamically favorable and stabilizes the complex nih.gov.

Hydrogen Bonding : The hydroxyl (-OH) groups on the Indoline-5,6-diol molecule can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with polar amino acid residues like serine, threonine, asparagine, and glutamine, as well as with the peptide backbone ajol.info. These bonds are highly directional and contribute significantly to the specificity of the binding interaction.

The combination of these forces determines the binding affinity and orientation of the dihydroxyindole within the protein's binding site, ultimately influencing its biological activity.

Role in Melanogenesis and Pigmentation Biology (via related dihydroxyindoles)

Dihydroxyindoles are central to the biology of pigmentation, serving as the fundamental building blocks for the synthesis of eumelanin (B1172464), the dark brown-black pigment found in skin, hair, and eyes.

Precursor in Eumelanin Biosynthesis Pathways

The biosynthesis of eumelanin, known as melanogenesis, is a complex pathway that begins with the amino acid L-tyrosine. Through a series of enzymatic and spontaneous reactions, tyrosine is converted into highly reactive intermediates. 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) are the two key monomeric precursors that polymerize to form eumelanin nih.govmdpi.com.

The simplified pathway is as follows:

Tyrosine Oxidation : The enzyme tyrosinase oxidizes L-tyrosine to DOPA and then to dopaquinone (B1195961) nih.govmdpi.com.

Cyclization : Dopaquinone undergoes a non-enzymatic intramolecular cyclization to form leucodopachrome (B102365) nih.govmdpi.com.

Formation of Dihydroxyindoles : Leucodopachrome is then converted to dopachrome (B613829). In mammals, dopachrome can be enzymatically converted by dopachrome tautomerase to DHICA. Alternatively, it can spontaneously decarboxylate to form DHI nih.govmdpi.com. The ratio of DHI to DHICA is a critical factor that influences the final properties of the resulting melanin (B1238610) pigment mdpi.com.

Natural eumelanins are copolymers consisting of both DHI and DHICA units reactome.orgnih.gov.

Oxidative Polymerization to Melanin Analogs

Once formed, DHI and DHICA are extremely unstable and undergo rapid oxidative polymerization to form the eumelanin pigment nih.gov. This process can occur non-enzymatically in the presence of air nih.govresearchgate.net.

The mechanism of oxidative polymerization involves several key steps:

Oxidation to Semiquinones : DHI is oxidized, often by aerial oxygen, to produce highly reactive semiquinone radicals nih.gov.

Formation of Quinones : Two semiquinone molecules can undergo a redox reaction to regenerate one DHI molecule and produce a two-electron oxidation product, indole-5,6-quinone nih.gov.

Oligomerization : These reactive quinonoid species rapidly condense with each other and with DHI molecules to form dimers, trimers, and higher-order oligomers nih.govnih.govunina.it. Studies have identified various coupling patterns, with linkages forming at different positions on the indole ring (e.g., 2,4'-, 2,7'-, and 2,2'-bonding) mdpi.comunina.it.

Polymerization : This process of oligomerization continues, eventually leading to the formation of an insoluble, dark-colored eumelanin polymer nih.gov.

The rapid and spontaneous nature of this polymerization is crucial in biological systems, as it quickly sequesters potentially toxic intermediates nih.govresearchgate.net.

Table 1: Intermediates in the Oxidative Polymerization of 5,6-Dihydroxyindole (DHI)

IntermediateDescriptionRole in Polymerization
DHI SemiquinoneA radical species formed by the one-electron oxidation of DHI.Highly reactive intermediate that initiates polymerization reactions nih.gov.
Indole-5,6-quinoneA two-electron oxidation product of DHI.A key electrophilic species that reacts with nucleophilic DHI molecules to form dimers nih.gov.
Dimers (e.g., 2,4'-, 2,7'-biindolyls)Molecules formed by the covalent linkage of two DHI units.The first stable oligomers in the pathway, which can be further oxidized and coupled to form larger structures nih.govmdpi.com.
Trimers and TetramersHigher-order oligomers formed by the addition of DHI units to dimers or coupling of dimers.Represent the progression from simple oligomers to the complex polymer structure of melanin nih.govunina.it.

Photoprotective Mechanisms of Melanin Derivatives

The primary function of eumelanin in the skin is photoprotection, shielding the body from the harmful effects of ultraviolet (UV) radiation pnas.orgnih.govresearchgate.net. The melanin polymer derived from dihydroxyindoles achieves this through several highly efficient mechanisms.

Broadband UV Absorption : Eumelanin has a broad and monotonic absorption spectrum, allowing it to absorb a wide range of UV and visible light. This property is due to the chemical heterogeneity of the polymer, which is composed of various oligomers in different oxidation states pnas.orgresearchgate.net.

Ultrafast Energy Dissipation : After absorbing a UV photon, the melanin molecule enters an excited electronic state. It must rapidly dissipate this energy to prevent the formation of damaging reactive oxygen species. Eumelanin achieves this through extremely fast, non-radiative decay processes, converting the electronic energy into heat (vibrational energy) on a picosecond or even sub-picosecond timescale pnas.orgnih.govresearchgate.net. This rapid relaxation prevents the excited state from reacting with other molecules.

Excited-State Proton Transfer (ESPT) : One of the key mechanisms for this rapid energy dissipation is believed to be excited-state proton transfer. Upon excitation, a proton from one of the hydroxyl groups on the dihydroxyindole unit can be transferred to a nearby water molecule or another part of the polymer nih.govresearchgate.net. This process provides an efficient channel for the molecule to return to its ground electronic state without emitting light (fluorescence) or initiating harmful chemical reactions.

The structural heterogeneity of the eumelanin polymer is considered key to its photoprotective capability, allowing for a diverse set of relaxation pathways for excited species acs.org.

Table 2: Photoprotective Mechanisms of Eumelanin

MechanismDescriptionTimescale
UV/Visible Light AbsorptionThe polymer absorbs photons across a broad spectrum, preventing them from reaching and damaging underlying cells like keratinocytes.Instantaneous
Ultrafast Internal ConversionExcited states rapidly relax to lower energy states through electronic interactions among neighboring chromophores within the polymer pnas.orgresearchgate.net.~100 femtoseconds
Non-Radiative RelaxationThe absorbed energy is dissipated primarily as heat rather than through light emission (fluorescence) or chemical reactions.~4 picoseconds
Excited-State Proton Transfer (ESPT)A proton is transferred from a hydroxyl group to the solvent or another acceptor, facilitating a rapid return to the ground state nih.govresearchgate.net.Ultrafast

Implications in Pigmentation Disorder Research

Indoline-5,6-diol, the core structure of this compound, is a direct precursor to the biological pigment eumelanin. wikipedia.org Eumelanin is one of the two main types of melanin and is responsible for brown and black pigmentation in human skin, hair, and eyes. The synthesis of eumelanin involves the oxidation of 5,6-dihydroxyindoles, which then polymerize. nih.gov

Research into the composition of melanin in human skin has revealed the relative contributions of different eumelanin precursors. A study analyzing skin samples with varying degrees of constitutive pigmentation found that the two primary 5,6-dihydroxyindole-derived moieties, 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), constitute the bulk of eumelanin. The analysis showed that, on average, the composition of melanin precursors was 41% DHICA and 35% DHI. nih.gov This highlights the central role of the 5,6-dihydroxyindole structure in determining melanin content and, consequently, skin pigmentation.

The ratio and quantity of these precursors are crucial in defining the "chemical" melanin phenotype, which correlates with visible skin color. nih.gov Understanding the role of these indoles in melanogenesis provides a molecular basis for investigating pigmentation disorders. Variations in the efficiency of enzymatic processes that produce and polymerize DHI and DHICA can lead to hypo- or hyperpigmentation conditions. Therefore, compounds like this compound are of significant interest in research aimed at modulating the melanin synthesis pathway.

Melanin MoietyAverage Percentage in Total Melanin nih.govRole in Pigmentation
5,6-dihydroxyindole-2-carboxylic acid (DHICA)41%A primary building block of eumelanin, contributing to brown/black pigment. nih.gov
5,6-dihydroxyindole (DHI)35%A primary building block of eumelanin, contributing to brown/black pigment. nih.gov
Benzothiazine (BZ) moieties20%Component of pheomelanin (red/yellow pigment). nih.gov
Benzothiazole (BT) moieties4%Component of pheomelanin (red/yellow pigment). nih.gov

GPR35 Receptor Agonism (for related 5,6-dihydroxyindole)

The related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), an intermediate in melanin synthesis, has been identified as a moderately potent agonist for the G protein-coupled receptor 35 (GPR35). nih.govacs.org GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation, pain, and metabolic disorders. nih.gov

The agonistic activity of DHICA at the GPR35 receptor has been characterized using multiple assay formats. In a Tango β-arrestin translocation assay performed in an engineered U2OS cell line, DHICA stimulated a response with a half-maximal effective concentration (EC₅₀) of 23.2 μM. nih.govmedchemexpress.com A similar potency was observed in a label-free dynamic mass redistribution (DMR) assay using the HT-29 colon cancer cell line, which endogenously expresses GPR35, where the EC₅₀ was 23.6 μM. nih.gov

The discovery of GPR35 agonism by a key melanin precursor links the pigmentation pathway to other signaling systems in the body. This finding has spurred further research into synthesizing and characterizing DHICA analogues to identify novel GPR35 agonists with improved potency or biased agonism, potentially leading to new therapeutic tools for GPR35-related diseases. nih.govfigshare.com

CompoundReceptorAssay TypeCell LineEC₅₀ Value nih.govmedchemexpress.com
5,6-dihydroxyindole-2-carboxylic acid (DHICA)GPR35Tango β-arrestin translocationU2OS (engineered)23.2 μM
5,6-dihydroxyindole-2-carboxylic acid (DHICA)GPR35Dynamic Mass Redistribution (DMR)HT-29 (endogenous)23.6 μM

Applications in Medicinal Chemistry and Materials Science

Pharmaceutical Development and Drug Design

The indoline (B122111) scaffold is a cornerstone in the design of various drugs, and its derivatives are explored for a wide range of therapeutic applications.

Indoline-5,6-diol hydrobromide is primarily utilized as a crucial intermediate in the synthesis of more complex molecules. chemicalbook.com Its chemical structure allows for various modifications, making it a versatile precursor for a range of compounds. In laboratory and industrial settings, it is a foundational component for creating novel derivatives with potential pharmacological activities. google.com One of the most well-documented applications is its role as a precursor in the synthesis of melanin-like pigments. google.com It is an intermediate in the production of eumelanin (B1172464), a biological pigment, being biosynthesized from L-dopachrome. wikipedia.org The synthesis process often involves the ether cleavage of corresponding ether precursors with hydrogen bromide, followed by direct crystallization. google.com

While the broader class of indole-containing compounds has been investigated for various cardiovascular effects, specific research detailing the direct application of this compound in cardiovascular disease therapies is not extensively documented in publicly available literature. However, the versatility of the indoline scaffold suggests its potential as a backbone for developing drugs targeting cardiovascular diseases. researchgate.net

The indoline core is a feature in various compounds screened for analgesic properties. For instance, studies on different indoline derivatives have demonstrated significant anti-inflammatory and analgesic effects. nih.govnih.gov Research into indole-chalcone hybrids and other complex indole (B1671886) derivatives has identified candidates with promising antinociceptive (pain-relieving) activities in preclinical models. acs.org While these studies support the potential of the indoline scaffold in developing new pain management drugs, specific research focusing on this compound as an analgesic agent is not widely reported.

The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of anticancer agents. nih.gov Cancer is a leading cause of death worldwide, and the development of targeted therapeutics with high potency and minimal side effects remains a critical focus of research. nih.gov

Indole derivatives have been investigated for their antiproliferative activities against various cancer types, including leukemia, breast cancer, and colorectal cancer. nih.gov The mechanisms of action are diverse, with some compounds inducing apoptosis (programmed cell death) or causing cell cycle arrest. nih.gov For example, certain marine alkaloids containing the indole structure have shown potent anticancer activity on several myeloid leukemia cells. nih.gov Although direct studies on this compound are limited, its status as a key indoline derivative places it within this important class of compounds being explored for oncological applications. smolecule.com

Table 1: Research Findings on Indoline Derivatives in Therapeutic Areas

Therapeutic AreaTarget/MechanismResearch Finding
Cancer Antiproliferation, Apoptosis InductionIndole alkaloids show antiproliferative properties against lung, colorectal, and leukemia cell lines. nih.gov
Neurodegenerative Disorders Antioxidant, Anti-inflammatory, Protein Aggregation InhibitionIndole derivatives like melatonin (B1676174) can mitigate oxidative damage in models of Alzheimer's and Parkinson's diseases. hilarispublisher.com
5-HT₆ Receptor AntagonismAntagonists of the 5-HT₆ receptor, which often feature an indole structure, have been shown to improve learning and memory in preclinical models. nih.gov
Analgesia Anti-inflammatory PathwaysCertain synthetic indoline derivatives have revealed high anti-inflammatory and analgesic effects in preclinical screening. nih.gov

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant health challenge, and the development of effective treatments is a major research priority. hilarispublisher.comhilarispublisher.com Indole-based compounds are at the forefront of this research due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. hilarispublisher.comhilarispublisher.com

The structural flexibility of the indole nucleus allows it to target multiple pathways involved in neurodegeneration. hilarispublisher.com Key areas of investigation include:

Combating Oxidative Stress : Indole derivatives, such as melatonin, are powerful antioxidants that can scavenge free radicals and reduce the oxidative damage implicated in Alzheimer's and Parkinson's models. hilarispublisher.com

Inhibiting Protein Aggregation : A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins. Certain indole compounds have been shown to interfere with the aggregation of amyloid-beta and alpha-synuclein, which are key proteins in Alzheimer's and Parkinson's, respectively. hilarispublisher.comhilarispublisher.com

Modulating Neurotransmitter Receptors : The serotonin (B10506) type 6 (5-HT₆) receptor is a promising target for addressing cognitive deficits. Many 5-HT₆ receptor antagonists, which have been shown to improve memory in preclinical studies, are based on the indole scaffold. nih.gov

Given these promising avenues, the indoline structure, as found in this compound, is considered a valuable starting point for the design of novel drugs targeting neurodegenerative disorders. sciencedaily.com

Advanced Materials Science

Beyond its pharmaceutical applications, Indoline-5,6-diol and its unbrominated precursor, 5,6-dihydroxyindole (B162784), are of significant interest in materials science, primarily due to their role in forming melanin-like biopolymers. nih.gov Eumelanin, the brown-black pigment found in nature, is produced through the oxidative polymerization of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govresearchgate.net

This process of polymerization is of great interest for creating advanced biomimetic materials. The resulting polymers have heterogeneous structures that provide broadband light absorption and photothermal properties. acs.org The study of DHI polymerization helps scientists understand the structure-property relationships of these materials, which is crucial for designing synthetic polymers with specific functions. acs.org Research has shown that DHI undergoes rapid oxidative polymerization, even without enzymatic catalysts, to form dimers, trimers, and eventually higher oligomers that constitute the insoluble melanin (B1238610) pigment. nih.govunina.it This property is harnessed in applications such as biomimetic hair dyes, where the precursor can polymerize in situ to create natural-looking, lasting color. google.com The ability to form these complex, functional polymers makes this compound a valuable monomer for the development of novel materials with applications in cosmetics, coatings, and potentially bioelectronics. google.comlookchem.com

Biochemical Research Probes and Markers

In biochemical research, derivatives of indoline-5,6-diol serve as important markers for the analysis of complex biological polymers. Specifically, the degradation products of eumelanin, which is primarily a polymer of 5,6-dihydroxyindole, are used to quantify the amount and type of melanin in biological samples, such as human skin. nih.gov

The chemical degradation of eumelanin through alkaline hydrogen peroxide oxidation yields specific pyrrole-based carboxylic acids, such as pyrrole-2,3-dicarboxylic acid (PDCA) and pyrrole-2,3,5-tricarboxylic acid (PTCA). nih.gov The detection and quantification of these degradation products by methods like high-performance liquid chromatography (HPLC) allow researchers to determine the content of 5,6-dihydroxyindole-derived units within the melanin polymer. nih.gov This information is valuable for studying the biochemistry of pigmentation and its role in health and disease.

Key Degradation Products as Markers:

Pyrrole-2,3-dicarboxylic acid (PDCA): A marker for the 5,6-dihydroxyindole (DHI) moiety in eumelanin. nih.gov

Pyrrole-2,3,5-tricarboxylic acid (PTCA): A marker for both the 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) moieties. nih.gov

AnalytePrecursor Moiety in EumelaninAnalytical Method
Pyrrole-2,3-dicarboxylic acid (PDCA)5,6-dihydroxyindole (DHI)High-Performance Liquid Chromatography (HPLC)
Pyrrole-2,3,5-tricarboxylic acid (PTCA)5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA)High-Performance Liquid Chromatography (HPLC)

Comparative Studies and Structural Activity Relationships

Comparison with Other Indole (B1671886) and Indoline (B122111) Derivatives

The biological profile of indole and indoline derivatives is heavily influenced by the substitution patterns on the ring system. For instance, various substituted indole-acrylamide derivatives have been synthesized and evaluated as potential tubulin-targeting anticancer agents. nih.gov Similarly, certain pyrazolinyl-indole derivatives have shown significant anticancer activity by inhibiting the epidermal growth factor receptor (EGFR). nih.gov The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin contains an indole structure, and other derivatives are known to modulate key inflammatory pathways. nih.gov

For Indoline-5,6-diol hydrobromide, the key features are the hydroxyl (-OH) groups at the 5 and 6 positions of the indoline ring. acs.org This catechol-like arrangement is significant for several reasons:

Enhanced Water Solubility : The presence of the two hydroxyl groups increases the polarity of the molecule, which enhances its water solubility compared to unsubstituted indoline or other less-substituted derivatives. acs.org

Antioxidant and Pro-oxidant Activity : The dihydroxy pattern allows the molecule to participate in redox reactions. It can act as an antioxidant by scavenging free radicals. rhhz.net Conversely, under certain conditions, particularly in the presence of iron ions, it can exhibit pro-oxidant effects. nih.gov

Biological Precursor : This specific substitution pattern is crucial for its role as a precursor in the biosynthesis of neuromelanin. wikipedia.org

The table below summarizes the influence of different substitution patterns on the biological activity of selected indole/indoline derivatives, providing a comparative context for Indoline-5,6-diol.

Compound/Derivative ClassSubstitution PatternPrimary Biological Activity
Indoline-5,6-diol 5,6-dihydroxyNeuromelanin precursor, Antioxidant/Pro-oxidant rhhz.netnih.gov
Indomethacin 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acidAnti-inflammatory (COX inhibitor) nih.gov
Substituted Indole-Acrylamides Varies, with acrylamide (B121943) groupAnticancer (Tubulin polymerization inhibitor) nih.gov
Pyrazolinyl-Indole Derivatives Varies, with pyrazoline groupAnticancer (EGFR inhibitor) nih.gov

The reactivity of the Indoline-5,6-diol molecule is largely dictated by the electron-rich aromatic ring and the catechol moiety. The non-salt form, 5,6-dihydroxyindole (B162784) (DHI), is known to be a highly reactive compound. nih.govwikipedia.org

Key aspects of its reactivity include:

Oxidation : The hydroxyl groups at the 5 and 6 positions are readily oxidized to form the corresponding indole-5,6-quinone (B1222607). acs.orgwikipedia.org This quinone is extremely reactive and serves as an intermediate in the formation of eumelanin (B1172464). wikipedia.orgresearchgate.net

Oxidative Coupling : 5,6-dihydroxyindole undergoes rapid oxidative coupling and polymerization. acs.org The primary reactive sites for this coupling are positions 2, 4, and 7 on the indole ring, leading to the formation of dimers, trimers, and eventually the melanin (B1238610) polymer. researchgate.netunina.it Interestingly, the positional reactivity can change when the molecule is incorporated into a dimeric or oligomeric structure, with linkages such as 2,3' and 4,4' becoming possible. acs.orgunina.it

Electrophilic Substitution : Like other indole derivatives, the ring system can undergo electrophilic substitution reactions. acs.org

The reactivity of the quinone intermediate formed from DHI is crucial; it can dimerize with DHI or react with other nucleophiles, which is a key step in the process of melanogenesis. researchgate.net

Chelation Properties with Metal Ions

The catechol (1,2-dihydroxybenzene) moiety present in the structure of Indoline-5,6-diol is a well-known and efficient metal-chelating group. This structural feature allows the compound to form stable complexes with various metal ions.

The 5,6-dihydroxy substitution pattern is particularly effective at chelating ferric iron (Fe³⁺). The coordination chemistry of 5,6-dihydroxyindole (DHI) with Fe(III) has been explored in aqueous solutions. These studies show that the ortho-phenolic hydroxyl groups are the primary sites for coordination. researchgate.net

The chelation process is pH-dependent, and different complex species can form:

FeL : A complex with a 1:1 ligand-to-metal ratio.

FeL₂ : A complex with a 2:1 ligand-to-metal ratio.

FeL₃ : A complex with a 3:1 ligand-to-metal ratio.

Under neutral to mildly acidic conditions, the bis-complex (FeL₂) is favored. researchgate.net This ability to bind iron is significant, as it directly relates to the compound's role in biological systems, particularly in the context of neuromelanin. The interaction is not merely chelation; iron ions can also catalyze the oxidation of dopamine (B1211576), a precursor to DHI, by coordinating with its catechol skeleton and facilitating electron transfer to produce quinones and Fe²⁺. nih.govacs.org

Indoline-5,6-diol (in its deprotonated, non-salt form, 5,6-dihydroxyindole) is a key building block in the formation of neuromelanin, the dark pigment found in catecholaminergic neurons in the human brain, particularly in the substantia nigra. researchgate.netacs.org

The proposed biosynthesis pathway involves the oxidation of dopamine to dopamine-o-quinone, which then cyclizes and rearranges to form 5,6-dihydroxyindole. dicp.ac.cn This monomer then undergoes oxidative polymerization to form the neuromelanin polymer. acs.orgdicp.ac.cn

A primary function of neuromelanin is believed to be the sequestration of potentially toxic substances, including metal ions like iron. The high density of catechol groups within the neuromelanin polymer, derived from DHI monomers, provides numerous sites for metal chelation. This sequestration is thought to be a protective mechanism, helping to buffer the cell against iron-mediated oxidative stress. acs.org However, this iron-binding capacity is a dual-edged sword; the accumulation of iron within neuromelanin may also create a reservoir of redox-active metal that could contribute to neurodegeneration under certain pathological conditions. acs.org

Future Research Directions and Translational Potential

Elucidation of Unexplored Molecular Mechanisms

Currently, a comprehensive understanding of the specific molecular mechanisms of Indoline-5,6-diol hydrobromide in biological systems is limited. smolecule.com While its role as a precursor in the oxidative polymerization that forms melanin-like pigments is known, the nuanced interactions with cellular machinery remain largely uncharted. Initial studies suggest potential interactions with proteins involved in cellular signaling pathways, such as lactotransferrin, but these require deeper investigation to clarify the precise mechanisms and subsequent downstream effects. smolecule.com

Future research must prioritize the identification of its direct molecular targets. Investigating how it and its derivatives influence pathways implicated in its observed biological activities—such as antitumor, antibacterial, anti-inflammatory, and neuroprotective effects—is crucial. smolecule.com Indole (B1671886) derivatives, in general, are known to target a variety of biological pathways, including the inhibition of DNA topoisomerase, histone deacetylase (HDAC), and tubulin polymerization, as well as influencing apoptosis and autophagy. eurekaselect.comnih.gov Determining which of these, or other, pathways are specifically modulated by this compound will be a significant step forward.

Development of Novel Synthetic Routes with Enhanced Sustainability

While several methods for synthesizing this compound exist, including the ether cleavage of 5,6-dimethoxyindoline (B190262) with hydrobromic acid, there is a pressing need for more sustainable and industrially scalable processes. google.com Existing methods can be complex or require harsh conditions, which may not align with the principles of green chemistry. google.com

Future synthetic research should focus on developing routes that utilize milder, environmentally benign conditions and avoid the use of hazardous reagents. rsc.org This includes exploring metal-free catalysis, the use of greener solvents like water or ethanol, and designing one-pot or multi-component reactions to improve atom economy and reduce waste. rsc.orgresearchgate.netmdpi.com For instance, palladium-catalyzed intramolecular amination and Brønsted acid-catalyzed transfer hydrogenation represent modern approaches to synthesizing the indoline (B122111) core that could be adapted. organic-chemistry.org The development of such sustainable methods is critical for making the large-scale production of this compound and its derivatives more economically viable and environmentally friendly. google.comresearchgate.net

Advanced Characterization Techniques for Complex Biological Interactions

To fully understand the potential of this compound, its interactions with complex biological systems must be characterized with high precision. Its established use in hair dyes, for instance, relies on its interaction with the biopolymer keratin, a process that warrants more detailed mechanistic study. smolecule.com

Advanced analytical techniques are essential for this endeavor. Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics of its interactions with specific proteins. nih.govmdpi.com Spectroscopic methods, including fluorescence spectroscopy, can also offer sensitive insights into protein-ligand binding. researchgate.net For studying its role in melanin (B1238610) formation, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and specialized HPLC methods after chemical degradation can characterize the resulting polymers and their monomeric composition. nih.govnih.gov Applying these advanced methods will provide a molecular-level picture of its biological interactions, which is fundamental for its development in both therapeutic and material science contexts.

Targeted Therapeutic Development and Clinical Translation

The indoline scaffold is a well-established pharmacophore present in numerous natural products and approved drugs. taylorandfrancis.comscilit.com Indoline derivatives have been investigated for a wide range of therapeutic applications, including cancer, cardiovascular diseases, inflammation, and neurodegenerative disorders. smolecule.commdpi.comresearchgate.netnih.gov The preliminary findings of antitumor, antibacterial, anti-inflammatory, and neuroprotective properties associated with this compound provide a strong rationale for its further development as a therapeutic agent. smolecule.com

Future work should focus on optimizing the structure of this compound to enhance its potency and selectivity for specific biological targets. nih.gov This involves creating libraries of derivatives and screening them against various cancer cell lines and in models of other relevant diseases. nih.govnih.gov For promising candidates, the path to clinical translation will require extensive preclinical studies to establish efficacy and a thorough understanding of their pharmacokinetic and pharmacodynamic profiles. Given the success of other indoline derivatives in oncology, such as Sunitinib, there is a clear precedent for the clinical potential of this class of compounds. taylorandfrancis.com

Innovation in Biomaterial and Polymer Applications

The most well-documented application of this compound is as a precursor for melanin-like polymers in hair dyes. google.com This is due to the fact that its oxidized form, 5,6-dihydroxyindole (B162784) (DHI), is a primary building block of eumelanin (B1172464), the natural black-brown pigment. google.comresearchgate.netnih.gov The resulting polymers possess intriguing properties, including broad UV-visible absorption and antioxidant capabilities. acs.orgmdpi.com

The future in this area lies in expanding beyond cosmetics to create novel functional biomaterials. Research into water-soluble DHI polymers has already begun, aiming to create materials that mimic the properties of natural eumelanins without their insolubility, which has historically hindered characterization and application. acs.org These melanin-like materials have potential applications in biocompatible coatings, organic electronics, and photoprotective agents in dermocosmetic formulations. mdpi.comresearchgate.net Further research could explore the copolymerization of Indoline-5,6-diol with other monomers to fine-tune the material's properties for specific applications, such as drug delivery or tissue engineering. acs.org

Addressing Stability Challenges in Research and Application

A significant hurdle in working with melanin precursors is their inherent instability. The oxidized indole form, 5,6-dihydroxyindole, is particularly unstable in aqueous solutions, rapidly undergoing oxidation and polymerization in the presence of air. google.com The use of the more stable reduced form, Indoline-5,6-diol, often as the hydrobromide salt to improve handling and solubility, is a strategy to mitigate this issue. smolecule.comgoogle.com

However, managing stability remains a key challenge for consistent research outcomes and the formulation of final products. Future research should systematically investigate the degradation pathways and kinetics of this compound under various conditions (e.g., pH, temperature, presence of oxidants). Developing effective formulation strategies, such as encapsulation, co-processing with excipients, or creating less hygroscopic crystalline forms, will be crucial for enhancing its shelf-life and performance in diverse applications. nih.govnih.gov

Future Research Directions for this compound

Section Focus Area Key Objectives Potential Impact
9.1 Molecular Mechanisms Identify direct protein targets and elucidate signaling pathways. Enables rational drug design and understanding of biological effects.
9.2 Sustainable Synthesis Develop green, scalable, and cost-effective synthetic routes. Facilitates industrial application and reduces environmental impact.
9.3 Advanced Characterization Utilize high-resolution techniques (SPR, ITC, EPR) to map biological interactions. Provides detailed insight into binding kinetics and polymer structure.
9.4 Therapeutic Development Optimize structure for potency and selectivity; conduct preclinical studies. Potential for new treatments in oncology, neurology, and infectious diseases.
9.5 Biomaterial Innovation Create novel melanin-like polymers with tailored properties. Applications in biocompatible coatings, organic electronics, and photoprotection.
9.6 Stability Challenges Characterize degradation pathways and develop stabilizing formulations. Improves product shelf-life, reliability, and effectiveness in applications.

Q & A

Q. What are the key chemical properties and synthesis routes for Indoline-5,6-diol hydrobromide?

this compound (CAS 138937-28-7) has a molecular formula of C₈H₁₀BrNO₂ and a molecular weight of 232.07 g/mol. Its structure features aromaticity, weak basicity, and enhanced water solubility due to hydroxyl substituents at positions 5 and 6 . A common synthesis route involves catalytic dehydrogenation of 5,6-dihydroxyindoline hydrobromide using Pd/C in an aqueous solution with NaOH, yielding ~76.5% purity . The compound’s stability requires storage at 2–8°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is corrosive and irritant, necessitating GHS-compliant precautions:

  • Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Avoid inhalation of vapors or dust; work in a fume hood.
  • Store in sealed containers in dry, ventilated areas away from heat and ignition sources .
  • In case of skin contact, rinse immediately with water for 15 minutes .

Q. What preliminary pharmacological activities have been reported for this compound?

Preclinical studies highlight its antioxidant and neuroprotective properties, particularly in ischemic stroke models. It mitigates oxidative stress by scavenging free radicals and modulating redox pathways . While structural analogs show antimicrobial and anti-inflammatory activity, direct evidence for this compound remains limited, warranting further mechanistic studies .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to enhance yield and purity?

Key variables include catalyst loading (e.g., Pd/C concentration), reaction time, and solvent selection. Evidence suggests that extending reaction time beyond 12 hours in PEG-400:DMF mixtures improves yield, while post-synthesis purification via flash chromatography or recrystallization enhances purity (>95%) . Adjusting pH during extraction (e.g., using fumaric acid) can also reduce byproduct formation .

Q. What experimental strategies can elucidate the neuroprotective mechanisms of this compound?

  • In vitro models : Assess ROS scavenging in neuronal cell lines (e.g., SH-SY5Y) under hypoxia .
  • In vivo models : Use transient middle cerebral artery occlusion (MCAO) in rodents, measuring infarct volume and behavioral outcomes post-administration .
  • Omics approaches : Proteomics to identify target proteins in cell signaling pathways (e.g., Nrf2/ARE) .
  • Comparative studies : Benchmark against known antioxidants (e.g., ascorbic acid) to quantify efficacy .

Q. How should researchers address contradictions in reported biological activities of this compound?

Discrepancies in antimicrobial or anti-inflammatory data may arise from variations in assay conditions (e.g., bacterial strains, concentration ranges). To resolve these:

  • Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validate findings across multiple cell lines or animal models.
  • Perform structure-activity relationship (SAR) studies to isolate functional groups responsible for specific activities .

Q. What experimental design principles are critical for pharmacokinetic or formulation studies of this compound?

  • Central composite design (CCD) : Optimize drug delivery parameters (e.g., polymer concentration, release kinetics) using response surface methodology .
  • In vitro release assays : Simulate gastrointestinal or nasal environments to test floating tablet formulations .
  • Bioavailability studies : Compare oral vs. parenteral administration in rodent models, measuring plasma half-life and tissue distribution .

Q. How can researchers leverage computational tools to predict the compound’s interactions with biological targets?

  • Molecular docking : Screen against receptors implicated in neurodegeneration (e.g., NMDA, AMPA) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR models : Corrogate electronic (e.g., HOMO-LUMO) and steric descriptors with observed bioactivity .

Q. Methodological Notes

  • Data Validation : Cross-reference NMR (e.g., δ 6.12–7.23 ppm for aromatic protons) and HRMS (m/z 385.0461 [M+H]⁺) to confirm compound identity .
  • Ethical Compliance : For in vivo work, adhere to institutional guidelines for animal welfare (e.g., group sizes ≥6, randomization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.